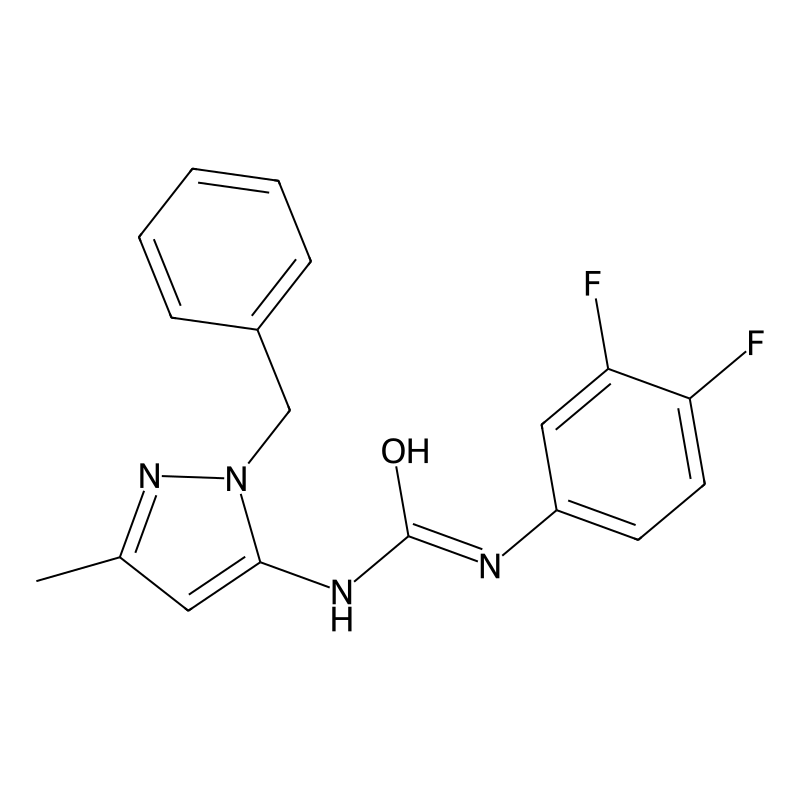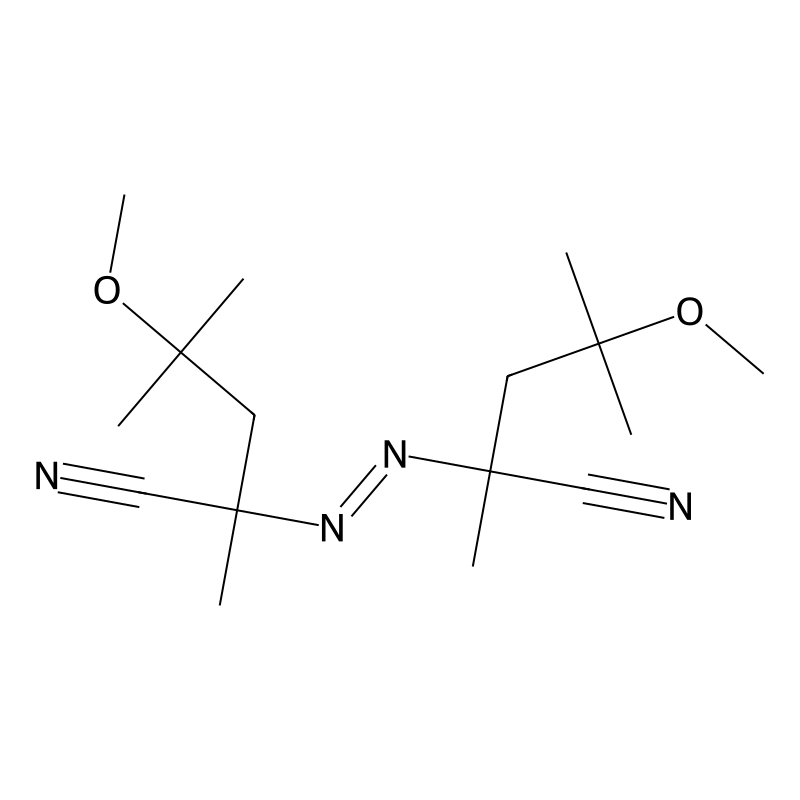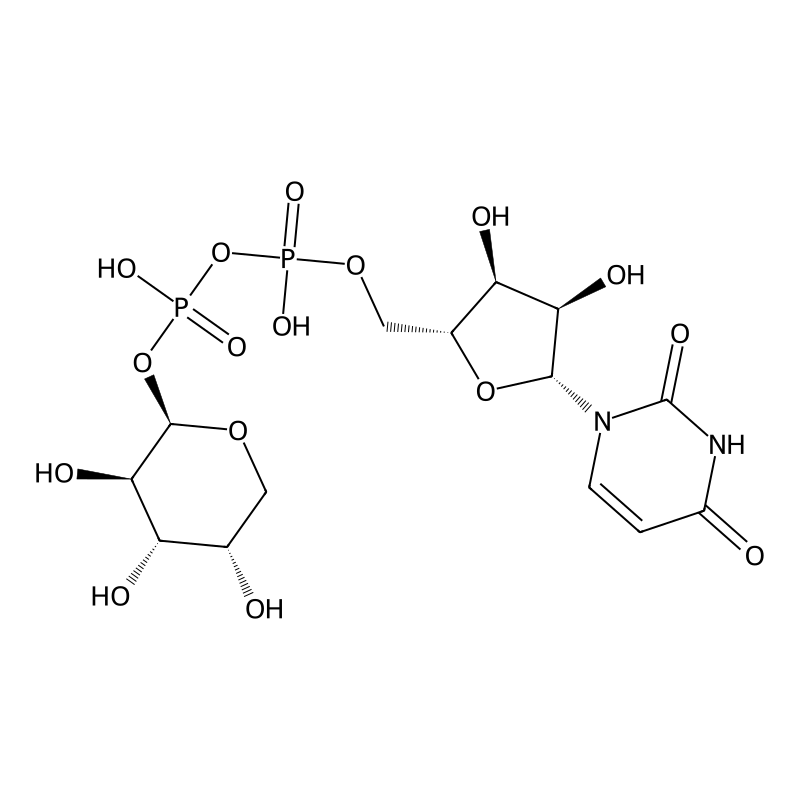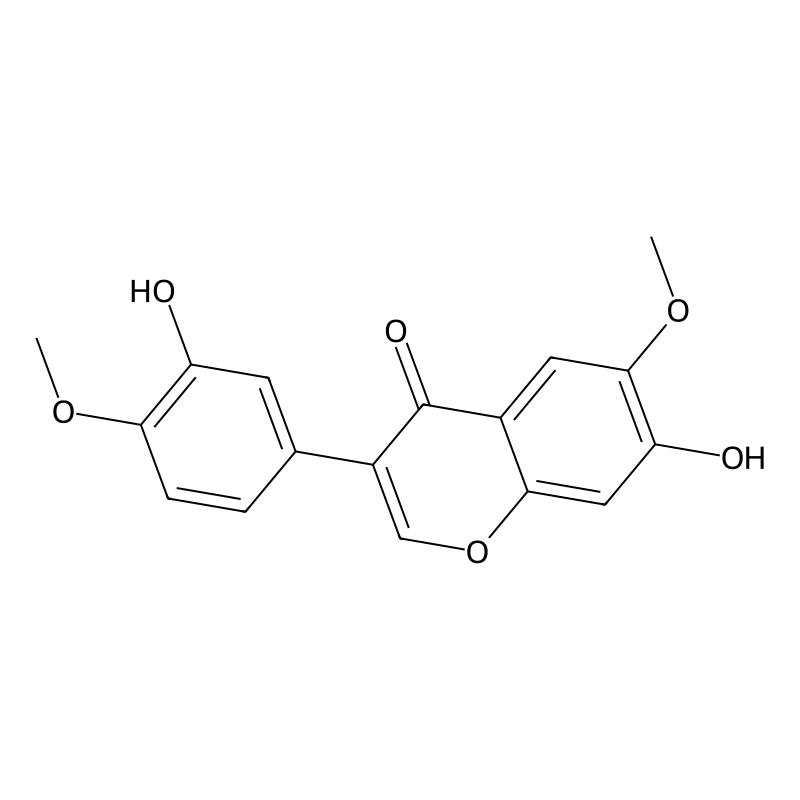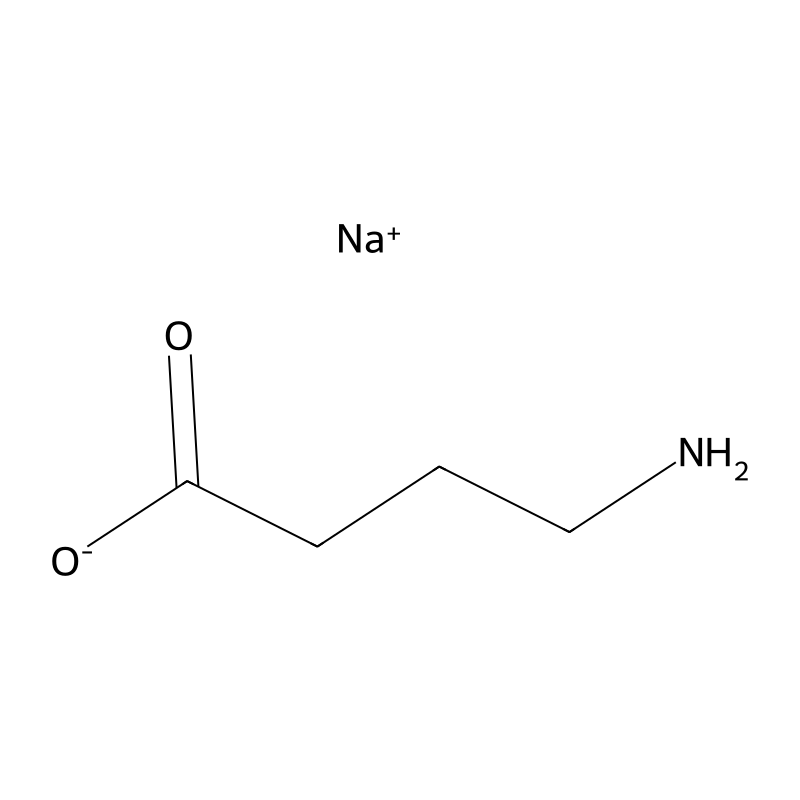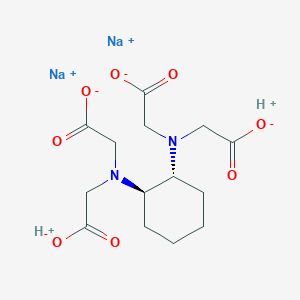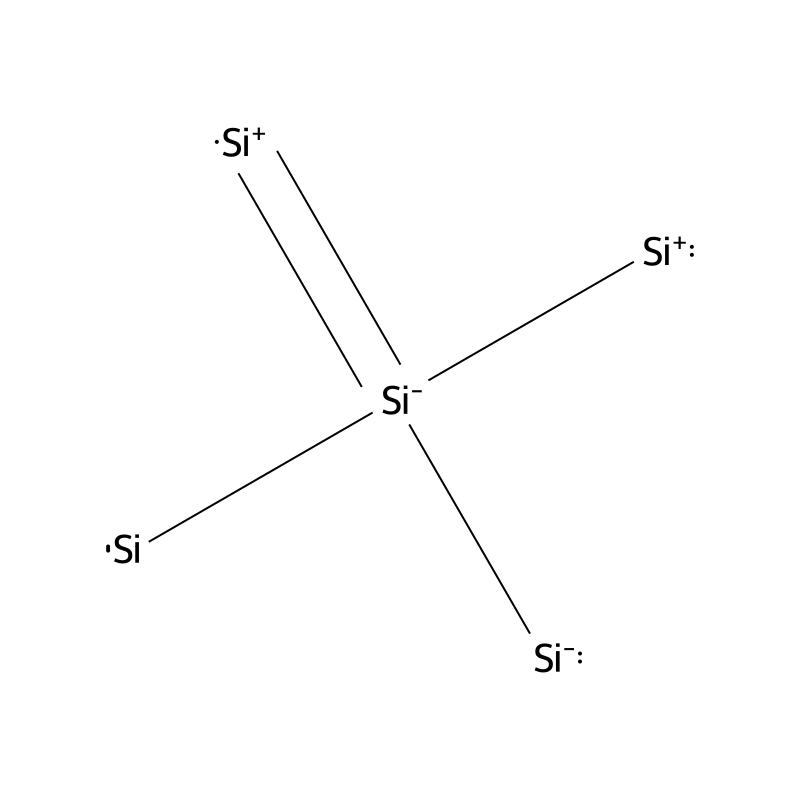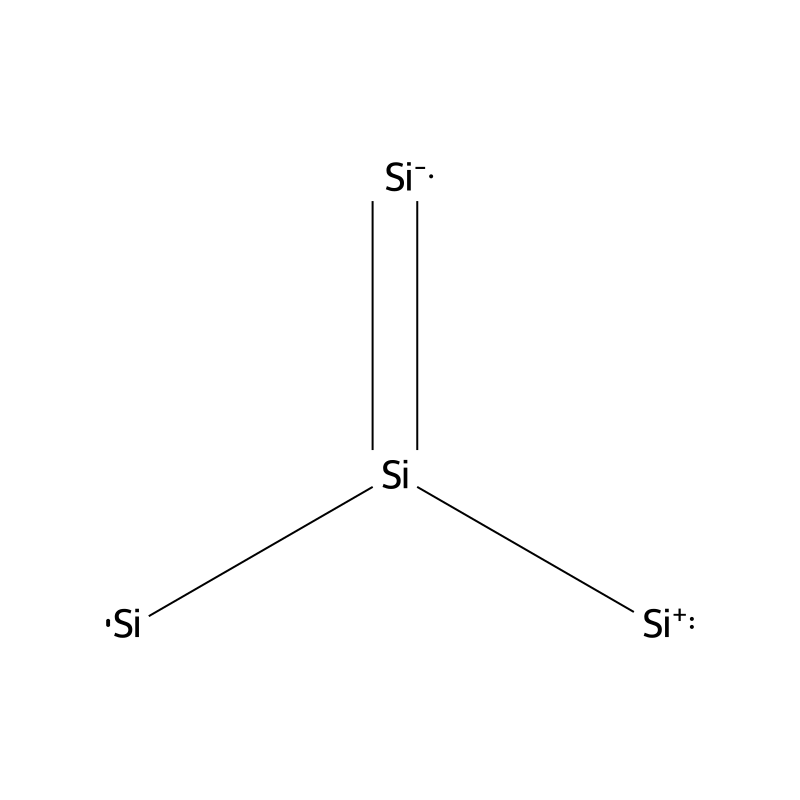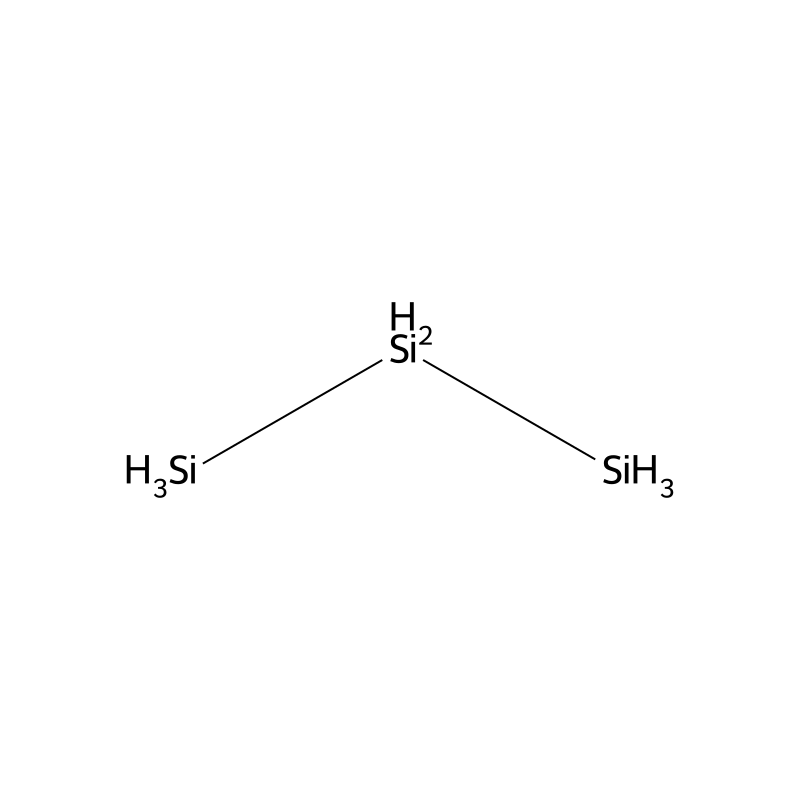Titanate(2-), hexafluoro-, dihydrogen, (OC-6-11)-
Catalog No.
S1520642
CAS No.
17439-11-1
M.F
F6H2Ti
M. Wt
163.873 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
17439-11-1
Product Name
Titanate(2-), hexafluoro-, dihydrogen, (OC-6-11)-
IUPAC Name
hexafluorotitanium(2-);hydron
Molecular Formula
F6H2Ti
Molecular Weight
163.873 g/mol
InChI
InChI=1S/6FH.Ti/h6*1H;/q;;;;;;+4/p-4
InChI Key
PFSXARRIPPWGNC-UHFFFAOYSA-J
SMILES
[H+].[H+].[F-].[F-].[F-].[F-].[F-].[F-].[Ti+4]
Canonical SMILES
[H+].[H+].F[Ti-2](F)(F)(F)(F)F
Catalyst Development:
Titanate(2-), hexafluoro-, dihydrogen, (OC-6-11)-, also known as hexafluorotitanic acid (HFT), has been explored as a potential catalyst in various scientific research applications. Studies have investigated its ability to:
- Polymerize olefins: HFT has shown promise as a catalyst for the polymerization of olefins, which are hydrocarbons with a carbon-carbon double bond. This process is crucial in the production of various plastics and other industrial materials [].
- Esterification reactions: Research suggests that HFT can be used as an efficient catalyst for esterification reactions, which involve the formation of esters from carboxylic acids and alcohols. This reaction is important in the production of various chemicals, including fragrances, pharmaceuticals, and biofuels [].
- Hydrolysis reactions: HFT exhibits potential as a catalyst for hydrolysis reactions, where a molecule reacts with water to break a bond. This property holds potential applications in various fields, including waste treatment and biomass conversion [].
Precursor for Functional Materials:
HFT can also act as a precursor for the synthesis of various functional materials with unique properties. These materials have potential applications in various areas, including:
- Ion exchange resins: HFT can be used to prepare ion exchange resins, which are materials capable of selectively removing or exchanging ions from a solution. These resins are valuable in water purification, wastewater treatment, and separation processes [].
- Photocatalysts: Research suggests that HFT-derived materials can exhibit photocatalytic activity, meaning they can utilize light to drive chemical reactions. This property holds promise in applications like solar energy conversion and environmental remediation [].
- Electroceramics: HFT can be employed in the synthesis of electroceramics, which are ceramic materials with specific electrical properties. These materials find applications in various electronic devices, such as capacitors and sensors.
Physical Description
Liquid
Hydrogen Bond Acceptor Count
7
Hydrogen Bond Donor Count
2
Exact Mass
163.9540097 g/mol
Monoisotopic Mass
163.9540097 g/mol
Heavy Atom Count
7
Other CAS
17439-11-1
General Manufacturing Information
Fabricated metal product manufacturing
Titanate(2-), hexafluoro-, hydrogen (1:2), (OC-6-11)-: ACTIVE
Titanate(2-), hexafluoro-, hydrogen (1:2), (OC-6-11)-: ACTIVE
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds
